Quinoline

Catalog No.
S606354
CAS No.
91-22-5
M.F
C9H7N
M. Wt
129.16 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Quinoline

CAS Number

91-22-5

Product Name

Quinoline

IUPAC Name

quinoline

Molecular Formula

C9H7N

Molecular Weight

129.16 g/mol

InChI

InChI=1S/C9H7N/c1-2-6-9-8(4-1)5-3-7-10-9/h1-7H

InChI Key

SMWDFEZZVXVKRB-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=N2

Solubility

less than 0.1 mg/mL at 72.5° F (NTP, 1992)
0.05 M
6.11 mg/mL at 25 °C
Soluble in alcohol, ether, and carbon disulfide
Miscible with oxygenated solvents
More sol in hot than cold water; sol in ethanol, ethyl ether, acetone, carbon disulfide and other common organic solvents.
In water, 6,110 mg/l @ 25 °C
Solubility in water, g/100ml at 20 °C: 0.61 (very poor)
12.4 [ug/mL]

Synonyms

1-Azanaphthalene; 1-Benzazine; B 500; Benzo[b]pyridine; Benzopyridine; Leucol; Leucoline; Leukol; NSC 3396; Quinolin

Canonical SMILES

C1=CC=C2C(=C1)C=CC=N2

Anti-Infective Agents

Quinoline-based structures have been extensively explored for their antimicrobial properties. Studies have shown that they exhibit antibacterial, antifungal, and antitubercular activity [, , ]. Notably, quinoline derivatives like chloroquine, pyrimethamine, and mefloquine are established antimalarial drugs, highlighting their effectiveness against parasitic infections []. The ability of quinolines to target different aspects of microbial growth and survival makes them valuable candidates for developing novel antibiotics to combat emerging drug resistance.

Anti-Cancer Agents

The versatile nature of quinolines extends to their potential in cancer treatment. Research suggests that quinoline derivatives possess antitumor activity, potentially acting through various mechanisms such as cell cycle arrest, induction of apoptosis (programmed cell death), and inhibition of angiogenesis (formation of new blood vessels in tumors) []. While still in the preclinical or early clinical stages, quinoline-based compounds hold promise for the development of novel and effective cancer therapies.

Other Therapeutic Applications

Beyond the aforementioned applications, quinolines are being explored for their potential in treating other diseases. Studies have reported promising results in areas like:

  • Anti-inflammatory agents: Quinoline derivatives exhibit anti-inflammatory properties, suggesting their potential for treating various inflammatory conditions like arthritis and autoimmune diseases [].
  • Antiviral agents: Research suggests that certain quinolines may have antiviral activity against various viruses, including HIV [].
  • Neurodegenerative diseases: Some quinoline derivatives are being investigated for their potential to treat neurodegenerative diseases like Alzheimer's disease, although further research is needed to determine their efficacy [].

Quinoline, with the chemical formula C₉H₇N, is a colorless liquid with a strong odor []. However, aged samples exposed to light turn yellow and eventually brown []. It originates from coal tar but is now primarily produced synthetically due to its wider applications []. Quinoline itself has limited uses, but its derivatives play a significant role in various scientific fields, particularly medicinal chemistry [].


Molecular Structure Analysis

The key feature of quinoline's structure is the fusion of a benzene ring and a pyridine ring at two adjacent carbon atoms []. This creates a ten-membered aromatic ring system with interesting properties. The nitrogen atom in the pyridine ring contributes a lone pair of electrons, delocalizing the aromatic system and influencing its reactivity [].


Chemical Reactions Analysis

Quinoline undergoes various chemical reactions, making it a versatile building block for organic synthesis. Here are some notable examples:

  • Synthesis: Several methods exist for quinoline synthesis. The classical Skraup reaction involves heating aniline with glycerol and sulfuric acid. Modern methods utilize transition metal catalysts for more efficient and selective synthesis.

Balanced Chemical Equation for Skraup Reaction

C₆H₅NH₂ (aniline) + CH₂OHCHOHCH₂OH (glycerol) -> C₉H₇N (quinoline) + H₂O (water)

  • Functionalization

    Due to its aromatic structure, quinoline can be readily functionalized through various reactions like nitration, halogenation, and alkylation. These reactions introduce new functional groups, allowing the creation of diverse quinoline derivatives with tailored properties [].

  • Derivatization

    Quinoline serves as a precursor for numerous valuable compounds. For example, 8-hydroxyquinoline is a versatile chelating agent used in analytical chemistry and as a precursor to pesticides []. Quinoline derivatives like quinine, an important antimalarial drug, are obtained from natural sources or synthesized [].


Physical And Chemical Properties Analysis

  • Melting Point: 238 °C []
  • Boiling Point: 266 °C []
  • Solubility: Slightly soluble in cold water, readily soluble in hot water and most organic solvents [].
  • Stability: Quinoline is relatively stable but can undergo photooxidation upon exposure to light, leading to discoloration [].

Mechanism of Action (Limited Data)

While quinoline itself has limited biological activity, its derivatives exhibit diverse mechanisms of action. Quinine, for example, interacts with the parasite responsible for malaria, disrupting its hemoglobin digestion process []. Further research is needed to explore the specific mechanisms of other quinoline derivatives.

Physical Description

Quinoline appears as a colorless liquid with a peculiar odor. Slightly denser than water. Contact may irritate to skin, eyes, and mucous membranes. May be toxic by ingestion. Used to make other chemicals.
Liquid
COLOURLESS HYGROSCOPIC LIQUID WITH CHARACTERISTIC ODOUR. TURNS BROWN ON EXPOSURE TO LIGHT.

Color/Form

COLORLESS TO BROWN /SRP: TECHNICAL GRADE/
Highly refractive/darkens with age
Colorless liquid

XLogP3

2

Boiling Point

460 °F at 760 mm Hg (NTP, 1992)
237.1 °C
237.7 °C @ 760 mm Hg
238 °C

Flash Point

138 °F (NFPA, 2010)
99 °C, (Closed Cup)
101 °C c.c.

Vapor Density

4.45 (NTP, 1992) (Relative to Air)
4.45 (Air= 1)
Relative vapor density (air = 1): 4.5

Density

1.095 at 68 °F (USCG, 1999)
d204 1.09
1.0900 @ 25 °C/4 °C
Relative density (water = 1): 1.09

LogP

2.03 (LogP)
2.03
log Kow= 2.03
2.06

Odor

Penetrating odor, not as offensive as pyridine
Unpleasant odo

Melting Point

5 °F (NTP, 1992)
-14.78 °C
Fp -15.6 °
-15.6°C
-15 °C

UNII

E66400VT9R

Related CAS

530-64-3 (hydrochloride)

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H312: Harmful in contact with skin [Warning Acute toxicity, dermal];
H315: Causes skin irritation [Warning Skin corrosion/irritation];
H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H341: Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H350: May cause cancer [Danger Carcinogenicity];
H411: Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Mechanism of Action

QUINOLINE BINDS TO RNA, DNA & CERTAIN POLYRIBONUCLEOTIDES IN PRESENCE OF NADPH & RAT LIVER MICROSOMES. BINDING WAS PRONOUNCED WITH HELP OF SOME INDUCERS OF MICROSOMAL MONOOXYGENASE SYSTEM. BINDING REACTION REQUIRED NADPH & WAS INHIBITED BY CARBON MONOXIDE, ANILINE, 7,8-BENZOFLAVONE, METHYRAPONE OR SKF 525A. QUINOLINE BOUND PREFERENTIALLY TO POLY(A), POLY(C), POLY(G) & POLY(X), BUT NEGLIGIBLY TO POLY(U) & POLY(I). MOST OF QUINOLINE RESIDUES OF THE ADDUCTS, REGARDLESS OF KIND OF POLYNUCLEOTIDES USED WERE RELEASED BY ACID OR ALKALI AT 100 °C IN FORM OF 3-HYDROXYQUINOLINE. THE 2,3- OR 3,4-EPOXY DERIVATIVE OF QUINOLINE APPARENTLY IS THE REACTIVE INTERMEDIATE FOR NUCLEIC ACID MODIFICATION.

Vapor Pressure

1 mm Hg at 139.5 °F ; 5 mm Hg at 193.3° F (NTP, 1992)
0.06 mmHg
0.06 mm Hg @ 25 °C
Vapor pressure, Pa at 20 °C: 8

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Impurities

Monomethylquinolines, 2,8-dimethylquinoline, and some homologues of isoquinoline.

Other CAS

91-22-5
530-64-3

Associated Chemicals

ISOQUINOLINE;119-65-3

Wikipedia

Quinoline

Biological Half Life

0.05 Days

Use Classification

Hazardous Air Pollutants (HAPs)
Fire Hazards -> Carcinogens, Mutagens, Flammable - 2nd degree

Methods of Manufacturing

Prepd by the Skaup synthesis of heating aniline with glycerol and nitrobenzene in presence of sulfuric acid: Clarke, Davis, Org. Syn. coll. vol. I, 478 (2nd ed., 1941) 478: alternate syntheses: Manske, Chem Rev. 20, 113 (1942); Bergstrom, ibis, 35, 150 (1944). Process based on interaction of aniline with acetaldehyde and a formaldehyde hemiacetal: Cislak, Wheeler, US 3020281 (1962 to Reilly Tar & Chem.).
QUINOLINE MAY BE EXTRACTED FROM BONE OIL ... .
Isolation from the chemical oil fraction of coal tar distillates.
Skraup synthesis by heating aniline with glycerol and nitrobenzene in presence of sulfuric acid.

General Manufacturing Information

Quinoline: ACTIVE
World production of quinoline is more than 2000 tons annually.
A basic heterocyclic nitrogenous compound typically occurring in coal tar and obtained from it, but more frequently by synthesis.

Analytic Laboratory Methods

GAS CHROMATOGRAPHY/MASS SPECTROMETRY DETECTED QUINOLINE & OTHER POLYNUCLEAR AROMATIC HYDROCARBONS IN EMISSIONS FROM COKE QUENCH TOWER IN QUANTITY SUFFICIENT TO POSE POTENTIAL HEALTH HAZARD.
TRACE ORGANIC COMPOUNDS (SUCH AS QUINOLINE) IN VARIOUS ENVIRONMENTAL SAMPLES OF TAP WATER, RIVER WATER, SEWAGE, RAIN WATER, SEAWATER & SEDIMENT TAKEN FROM THE KITAKYIUSHU AREA (JAPAN) WERE ANALYZED BY COMPUTERIZED GAS CHROMATOGRAPHY-MASS SPECTROMETRY.
ASTM Method D4763. Standard Practice for Identification of Organic Chemicals in Water by Fluorescence Spectroscopy.

Storage Conditions

PROTECT FROM LIGHT & MOISTURE.

Stability Shelf Life

DARKENS ON STORAGE IN ORDINARY, STOPPERED BOTTLE

Dates

Modify: 2023-08-15
Zhang et al. A directive Ni catalyst overrides conventional site selectivity in pyridine C-H alkenylation. Nature Chemistry, DOI: 10.1038/s41557-021-00792-1, published online 11 October 2021

Explore Compound Types